molecular formula C20H23N5O2 B2909139 8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-53-4

8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2909139
CAS RN: 887465-53-4
M. Wt: 365.437
InChI Key: HUEVCUUSDPOFLQ-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that belongs to the class of imidazo[2,1-f]purine derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. In

Scientific Research Applications

Anticancer Properties

The compound’s antitumor activities have been investigated, particularly against HL60, HeLa, and A549 cells. Among the derivatives synthesized, Compound 4e displayed the most potent inhibitory activity against HL-60 and HeLa cells. Flow cytometry studies revealed S-phase arrest and apoptosis induction in HL-60 cells treated with 4e. Additionally, the compound’s impact on lysosomes and mitochondria suggests a lysosome-nonmitochondrial pathway for apoptosis .

Antifolate Activity

As a nonclassical antifolate, this compound targets folate-dependent enzymes. It inhibits dihydrofolate reductase (DHFR) and other enzymes involved in DNA nucleotide synthesis. Nonclassical antifolates, like this compound, offer potential advantages due to their lipophilicity and cellular entry via passive diffusion .

Potential Anticancer Agent

Compound 4e, with an m-methoxyphenyl side chain linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, warrants further investigation as a novel potent anticancer agent. Its unique structure and mode of action make it promising for future studies .

Medicinal Chemistry Research

Researchers have explored the synthesis and functional mechanism of this compound, emphasizing its antitumor properties. Investigating its interactions with specific enzymes and cellular pathways provides valuable insights for drug development .

Chemical Synthesis and Characterization

Detailed studies on the synthesis, purification, and characterization of this compound contribute to our understanding of its chemical properties. Researchers analyze its stability, solubility, and spectroscopic features to optimize its use in various applications .

Drug Discovery and Development

Given its unique molecular structure and potential anticancer properties, this compound could serve as a starting point for drug discovery programs. Researchers may explore derivatives, analogs, and modifications to enhance its efficacy and safety profile .

properties

IUPAC Name

6-(4-ethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)15-9-7-14(6-2)8-10-15/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEVCUUSDPOFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)CC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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